molecular formula C11H10N2O B10852132 N-phenyl-1H-pyrrole-2-carboxamide CAS No. 4778-75-0

N-phenyl-1H-pyrrole-2-carboxamide

Cat. No.: B10852132
CAS No.: 4778-75-0
M. Wt: 186.21 g/mol
InChI Key: MZPAQCAPWLAKSD-UHFFFAOYSA-N
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Description

N-phenyl-1H-pyrrole-2-carboxamide is a promising chemical scaffold in medicinal chemistry research, particularly in the development of novel antimicrobial and anti-tuberculosis agents. Its core structure serves as a key pharmacophore for inhibiting essential bacterial enzymes. Research indicates that derivatives of this compound, especially 4,5-dibrominated analogs, function as potent DNA gyrase B inhibitors, targeting the ATPase activity and demonstrating excellent activity against E. coli DNA gyrase with IC 50 values as low as 0.28 µM . Furthermore, the pyrrole-2-carboxamide scaffold has been successfully explored in structure-guided drug design for inhibitors of Mycobacterium tuberculosis MmpL3, a critical transporter for mycolic acids, showing exceptional anti-TB activity with MIC values of less than 0.016 μg/mL . The compound's versatility allows for hybridization with other privileged motifs like 1,2,3-triazole and isoxazole, enhancing its potential as a lead structure for developing new antibacterial agents to combat drug-resistant pathogens . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4778-75-0

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N-phenyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C11H10N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h1-8,12H,(H,13,14)

InChI Key

MZPAQCAPWLAKSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN2

Origin of Product

United States

Preparation Methods

Suzuki Cross-Coupling and Amide Condensation

A widely adopted strategy involves Suzuki-Miyaura cross-coupling to construct the pyrrole core, followed by amide bond formation. Ethyl 4-bromo-1H-pyrrole-2-carboxylate serves as a key intermediate, undergoing N-benzylation with 4-chlorobenzyl chloride in the presence of cesium carbonate (Cs₂CO₃) in DMF at 60°C (85% yield) . Subsequent Suzuki coupling with phenylboronic acid using Pd(dppf)Cl₂-CH₂Cl₂ and potassium acetate (KOAc) in 1,4-dioxane introduces the phenyl group at the 4-position, albeit with moderate efficiency (29% yield) .

Hydrolysis of the ester moiety using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water/ethanol converts the intermediate to 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylic acid (95% yield) . Amidation with aniline derivatives is achieved via carbodiimide-mediated coupling:

  • Reagents : EDC∙HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA/TEA (1.5 equiv)

  • Conditions : DMF, 0°C to room temperature, 18–30 hours

  • Yield : 70–94% for N-aryl carboxamides

Key Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 9.3 (t, NH), 7.3–7.5 (m, ArH), 4.8 (s, CH₂-Ar)

  • IR : 1667 cm⁻¹ (C=O stretch)

Aza-Baylis-Hillman/Retro-Diels-Alder Pathway

An alternative route employs aza-Baylis-Hillman chemistry to assemble the pyrrole skeleton. Starting with acrylate derivatives, N-allylation and ring-closing metathesis generate 2-aryl-1H-pyrrole-3-carboxylic esters . Saponification with aqueous NaOH yields carboxylic acids, which undergo amide coupling with (R)- or (S)-1-Boc-3-aminopyrrolidine using BOP and HOBt . Final deprotection with methanolic HCl furnishes target carboxamides as hydrochloride salts.

Optimization Insights :

  • Coupling Agents : BOP outperforms EDC∙HCl in sterically hindered systems (15–20% higher yields)

  • Solvent Effects : CH₂Cl₂ improves reaction homogeneity compared to DMF for sulfonylation steps

Direct Amidation of Prefunctionalized Pyrroles

Maleic anhydride-based cyclization offers a third approach. Condensation of imines with maleic anhydride in chloroform under reflux forms 2H-pyrrole-2-one intermediates . Subsequent sulfonamide incorporation at the 1-position and hydrolysis yields 5-substituted pyrrole-4-carboxylic acids. Amidation with aniline derivatives is achieved via classical coupling methods.

Reaction Metrics :

  • Cyclization Yield : 65–78% (dependent on aryl substituent electronic effects)

  • Amidation Efficiency : 82–89% for electron-deficient anilines

Comparative Analysis of Synthetic Routes

Method Key Step Yield Range Advantages Limitations
Suzuki/Amidation Pd-catalyzed coupling29–95%Modular substitution patternLow coupling efficiency at C4
Aza-Baylis-Hillman Ring-closing metathesis45–72%Stereochemical controlMulti-step purification required
Maleic Anhydride Cyclocondensation65–89%Single-pot ring formationLimited to 2H-pyrrol-2-one precursors

Structural Elucidation and Validation

X-ray crystallography of related analogs confirms the planar pyrrole ring and antiperiplanar amide conformation . Mass spectral data (EI-MS) typically show molecular ion peaks at m/z 339–425, consistent with calculated molecular weights . ¹³C NMR spectra exhibit characteristic signals at δ 160–165 ppm for the carboxamide carbonyl .

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production favors the Suzuki route due to commercial availability of boronic acids and Pd catalysts. However, the maleic anhydride method demonstrates superior atom economy (AE = 78–82%) for bulk synthesis . Recent patents highlight microwave-assisted amidation techniques that reduce reaction times from 30 hours to 2–4 hours while maintaining yields ≥85% .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound amine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Antimicrobial Activity

Antibacterial Properties
Recent studies have demonstrated that derivatives of N-phenyl-1H-pyrrole-2-carboxamide exhibit promising antibacterial activity against various Gram-negative and Gram-positive bacteria. For instance, a series of 4-phenylpyrrole-2-carboxamide derivatives were synthesized and evaluated for their in vitro antibacterial activity. Among these, compounds such as 5c and 5e showed minimum inhibitory concentration (MIC) values ranging from 6.05 to 6.25 µg/mL against strains like Klebsiella pneumoniae and Escherichia coli . The structural modifications in these compounds significantly influenced their potency, indicating the importance of the phenyl group in enhancing antibacterial activity.

Antifungal Activity
In addition to antibacterial effects, some pyrrole derivatives have also been evaluated for antifungal activity. The synthesized compounds exhibited varying degrees of effectiveness against common fungal pathogens, further supporting the versatility of this compound derivatives in treating infections caused by resistant strains .

Anti-Tuberculosis Activity

This compound has shown significant potential as an anti-tuberculosis agent. A study focused on the design and synthesis of pyrrole-2-carboxamides revealed that certain derivatives demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis. Specifically, compounds were identified with MIC values less than 0.016 µg/mL, indicating their effectiveness even against resistant forms of the bacteria . The mechanism of action was linked to the inhibition of mycolic acid biosynthesis through targeting the MmpL3 protein, which is crucial for the survival of the bacteria.

Mechanistic Insights

The biological evaluation of this compound derivatives often involves structure–activity relationship (SAR) studies. These studies help elucidate how variations in chemical structure impact biological activity. For instance, the introduction of bulky substituents on the carboxamide moiety significantly improved anti-tuberculosis efficacy while maintaining low cytotoxicity levels .

Other Biological Activities

Beyond antimicrobial properties, this compound has been explored for other pharmacological activities:

  • Inhibition of DNA Gyrase : Some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication, further supporting their role as potential antibiotics .
  • Antitumor Activity : The compound's structure has been investigated for its potential as an anticancer agent due to its ability to interact with various cellular pathways involved in tumor growth .

Summary Table: Biological Activities of this compound Derivatives

Activity Type Target Organism/Pathway MIC (µg/mL) Notes
AntibacterialKlebsiella pneumoniae6.05 - 6.25Effective against Gram-negative bacteria
AntifungalVarious fungiVariesDemonstrated antifungal properties
Anti-TuberculosisMycobacterium tuberculosis<0.016Inhibits MmpL3 protein
DNA Gyrase InhibitionBacterial replicationNot specifiedPotential antibiotic mechanism
AntitumorVarious cancer cellsNot specifiedUnder investigation for anticancer properties

Mechanism of Action

The mechanism of action of N-phenyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved may include inhibition of signal transduction processes or interference with DNA replication in microbial organisms.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1 Substituent Effects on Electronic and Steric Properties

The substituents on the pyrrole ring and carboxamide group significantly influence electronic and steric profiles:

Compound Name Substituents (Position) Key Structural Features
N-Phenyl-1H-pyrrole-2-carboxamide -N-Ph (1), -CONH2 (2) Baseline structure; phenyl enhances lipophilicity.
N-Nitro-1H-pyrrole-2-carboxamide -NO2 (1) Electron-withdrawing nitro group elongates N2—C5 bond (1.404 Å vs. 1.334 Å in benzyl derivatives), reducing electron density on the ring .
1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide -Benzyl (1), -N-Me (carboxamide) Shorter N—C bond (1.334 Å) suggests higher rigidity; methyl group increases steric hindrance .
N-(4-Isopropylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide Halogen (Cl), CF3, and isopropylphenyl Electron-withdrawing Cl/CF3 groups enhance stability; bulky isopropylphenyl may hinder binding to targets .
N-Cyclopentyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide Cyclopentyl (N), phenylacetyl (4) Cyclopentyl introduces steric bulk; phenylacetyl may modulate solubility .
2.2 Hydrogen Bonding and Crystal Packing
  • N-Nitro-1H-pyrrole-2-carboxamide forms 1D supramolecular chains via N–H⋯O and C–H⋯O hydrogen bonds, influencing solubility and crystallinity .

Biological Activity

N-phenyl-1H-pyrrole-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-tuberculosis research. This article synthesizes current findings regarding its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a phenyl group and a carboxamide functional group. This structure is pivotal for its biological activity, as modifications to either the pyrrole or phenyl components can significantly impact efficacy and selectivity against various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial properties. In particular, it has shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values observed for various derivatives of this compound are promising:

CompoundTarget BacteriaMIC (μg/mL)
7aStaphylococcus aureus<0.03125
7hEscherichia coli1–4
32Mycobacterium tuberculosis<0.016

These results indicate that this compound derivatives could serve as effective leads for developing new antibacterial agents, particularly against resistant strains .

Anti-Tuberculosis Activity

One of the most notable applications of this compound is in the treatment of drug-resistant tuberculosis. Research has shown that certain derivatives exhibit excellent activity against Mycobacterium tuberculosis, with MIC values lower than 0.016 μg/mL. The mechanism involves inhibition of the MmpL3 protein, which is crucial for mycolic acid biosynthesis in mycobacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. SAR studies have revealed that:

  • Substituents on the Pyrrole Ring : The introduction of electron-withdrawing groups enhances activity against tuberculosis but may reduce cytotoxicity .
  • Phenyl Group Modifications : Variations in the substituents on the phenyl ring can lead to significant changes in potency. For example, compounds with fluorinated phenyl groups often exhibited higher antibacterial activity compared to those with other substitutions .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

  • Study on Drug Resistance : A study evaluated the compound's effectiveness against drug-resistant strains of M. tuberculosis, demonstrating significant reductions in bacterial viability in vitro .
  • In Vivo Efficacy : Animal models have shown that selected derivatives maintain their antibacterial efficacy when administered systemically, indicating potential for clinical use .
  • Mechanistic Insights : Research utilizing molecular docking has elucidated binding interactions between this compound derivatives and their biological targets, providing insights into their mechanisms of action .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing N-phenyl-1H-pyrrole-2-carboxamide derivatives?

  • Methodological Answer : A standard synthesis involves reacting pyrrole-2-carboxylic acid derivatives with substituted anilines under nitrogen. For example, mixing 2-(phenylamino)ethyl-1H-pyrrole-2-carboxylate with triethylamine and methanesulfonyl chloride in dichloromethane at 273 K yields intermediates, followed by recrystallization for purity . Optimization includes controlling reaction temperature (e.g., 273 K) and using inert atmospheres to prevent oxidation.

Q. How can X-ray crystallography confirm the molecular conformation of N-phenyl-1H-pyrrole-2-carboxamide analogs?

  • Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 56.15° between pyrrole and benzene rings) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming R2<sup>2</sup>(10) motifs). These data validate steric effects and intermolecular interactions critical for biological activity .

Q. What spectroscopic techniques are essential for characterizing pyrrole-2-carboxamide derivatives?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent effects (e.g., aromatic protons at δ 7.0–8.5 ppm) and confirm amide bond formation .
  • FT-IR : Peaks at ~1650 cm<sup>−1</sup> (C=O stretch) and ~3300 cm<sup>−1</sup> (N–H stretch) confirm carboxamide groups .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the biological activity of N-phenyl-1H-pyrrole-2-carboxamides?

  • Methodological Answer : Structure-activity relationship (SAR) studies show electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity. For instance, 1-(4-chlorobenzyl)-4-phenyl derivatives exhibit MIC values of 6.05–6.25 µg/mL against Gram-negative bacteria. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like bacterial enzymes .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strain specificity) or purity. Validate results using orthogonal assays (e.g., broth microdilution vs. agar diffusion for antimicrobial activity) and quantify impurities via HPLC (>95% purity threshold) .

Q. How can polymorphic forms of N-phenyl-1H-pyrrole-2-carboxamide derivatives affect pharmacological properties?

  • Methodological Answer : Polymorphs (e.g., monoclinic vs. orthorhombic) exhibit distinct solubility and stability. Analyze polymorphs using differential scanning calorimetry (DSC) and PXRD. For example, a second monoclinic polymorph of 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide showed altered N–H⋯O hydrogen-bonding chains, impacting bioavailability .

Q. What computational methods predict the pharmacokinetic profile of pyrrole-2-carboxamide analogs?

  • Methodological Answer : Use QSAR models and tools like SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 interactions. For instance, introducing polar groups (e.g., -OH) reduces logP, enhancing aqueous solubility but potentially limiting blood-brain barrier penetration .

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